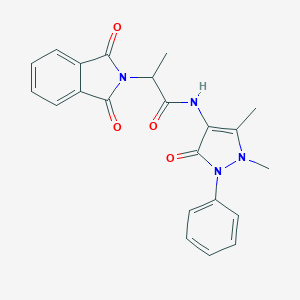![molecular formula C20H16N2O4S3 B187192 (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone CAS No. 5311-61-5](/img/structure/B187192.png)
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound that has been widely used in scientific research. The compound is known for its unique chemical structure, which makes it an ideal candidate for various research applications.
Mecanismo De Acción
The mechanism of action of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has also been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, helping to boost the body's natural defenses against disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone in lab experiments is its unique chemical structure. The compound has a high degree of selectivity, meaning that it can target specific enzymes or cells without affecting healthy cells. However, the compound is also highly reactive and can be difficult to work with, making it challenging to use in some lab experiments.
Direcciones Futuras
There are several potential future directions for research on (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone. One area of focus could be on the development of new drugs based on the compound's unique chemical structure. Another area of research could be on the compound's potential as a treatment for other diseases, such as Alzheimer's or Parkinson's. Finally, there is also potential for research on the compound's environmental impact, particularly in terms of its toxicity and biodegradability.
Conclusion
In conclusion, (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound with a unique chemical structure that has been widely used in scientific research. The compound has shown significant anti-cancer activity and has potential as a treatment for other diseases. While there are challenges associated with working with the compound, its selectivity and range of biochemical and physiological effects make it a valuable tool for researchers.
Métodos De Síntesis
The synthesis of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone involves a series of chemical reactions. The first step involves the preparation of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-2-thione, which is then reacted with 2-bromo-4-nitrobenzaldehyde to yield the final product. The overall synthesis process is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been used in various scientific research applications. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit significant anti-cancer activity, making it an attractive candidate for the development of new cancer drugs. It has also been used in the development of new antibiotics and antifungal agents.
Propiedades
Número CAS |
5311-61-5 |
|---|---|
Nombre del producto |
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
Fórmula molecular |
C20H16N2O4S3 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H16N2O4S3/c1-20(2)17-16(19(27)29-28-17)14-9-8-13(26-3)10-15(14)21(20)18(23)11-4-6-12(7-5-11)22(24)25/h4-10H,1-3H3 |
Clave InChI |
BAEYSDSSFJIZMT-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
SMILES canónico |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



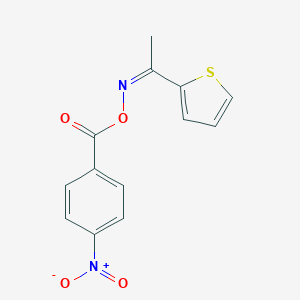



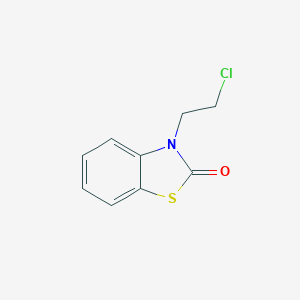
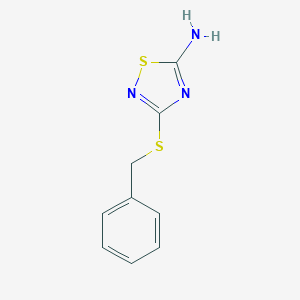
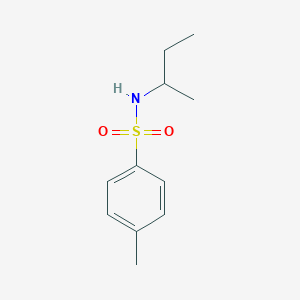
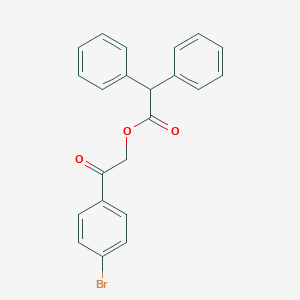
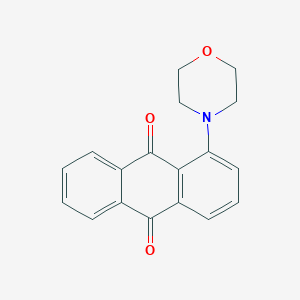
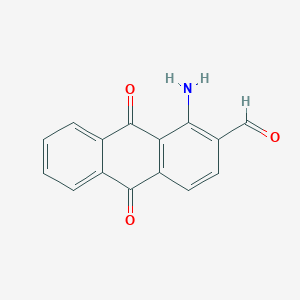
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
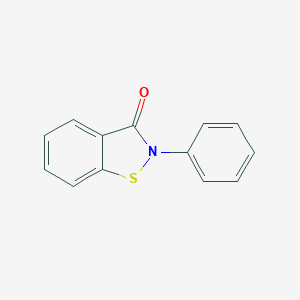
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
